molecular formula C10H10N4O B1595192 4-Methoxy-6-phenyl-1,3,5-triazin-2-amine CAS No. 30369-38-1

4-Methoxy-6-phenyl-1,3,5-triazin-2-amine

Cat. No.: B1595192
CAS No.: 30369-38-1
M. Wt: 202.21 g/mol
InChI Key: RJBSTXIIQYFNPX-UHFFFAOYSA-N
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Description

4-Methoxy-6-phenyl-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the 1,3,5-triazine family. This compound is characterized by its triazine ring, which is substituted with a methoxy group at the 4-position and a phenyl group at the 6-position. The molecular formula of this compound is C10H10N4O, and it has a molecular weight of 202.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-phenyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. One common method involves the reaction of cyanuric chloride with 4-methoxyaniline and aniline in the presence of a base such as sodium carbonate. The reaction is carried out in an ice bath to maintain a low temperature, which helps in controlling the reaction rate and preventing side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-6-phenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4,6-Dichloro-1,3,5-triazin-2-amine
  • 4,6-Dimethoxy-1,3,5-triazin-2-amine
  • 4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine

Comparison: 4-Methoxy-6-phenyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to other triazine derivatives, it has shown promising antimicrobial activity, making it a potential candidate for the development of new antibacterial agents .

Properties

IUPAC Name

4-methoxy-6-phenyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-15-10-13-8(12-9(11)14-10)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBSTXIIQYFNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275267
Record name 4-methoxy-6-phenyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30369-38-1
Record name 4-methoxy-6-phenyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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